Direct Comparison: CP134 Achieves Concentration-Dependent DYRK2 Degradation (DC₅₀ = 1.607 μM) in HeLa Cells, a Modality Unavailable to ATP-Competitive Inhibitors
In the discovery study, CP134 was evaluated for its ability to degrade endogenous DYRK2 in HeLa cells using quantitative Western blot analysis. The compound exhibited a half-maximal degradation concentration (DC₅₀) of 1.607 μM [1]. In contrast, the potent DYRK2 inhibitor C17 (IC₅₀ = 9 nM) does not induce DYRK2 degradation at any tested concentration, as it functions solely through enzymatic active-site blockade . This represents a functional divergence: CP134 eliminates the DYRK2 protein, while inhibitors only suppress its catalytic activity.
| Evidence Dimension | DYRK2 Protein Degradation (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 1.607 μM |
| Comparator Or Baseline | C17 (DYRK2 inhibitor): No degradation observed (DC₅₀ > 100 μM or not measurable); IC₅₀ = 9 nM |
| Quantified Difference | CP134 induces degradation (DC₅₀ = 1.607 μM) whereas C17 does not cause protein elimination. |
| Conditions | HeLa cells; 24 h treatment; Western blot quantification |
Why This Matters
Procurement of CP134 enables loss-of-function studies via protein elimination, a mode of action distinct from and complementary to pharmacological inhibition, which is essential for validating DYRK2 as a therapeutic target.
- [1] Chen, J.; Zhu, W.; Zhang, W.; Tong, Y.; Xu, F.; Pang, J. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders. ACS Med. Chem. Lett. 2024, 15 (5), 659–666. View Source
